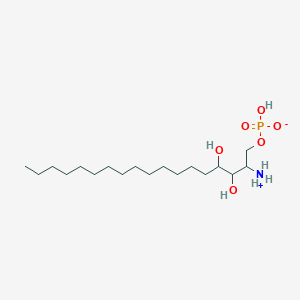
4-hydroxysphinganine-1-phosphate (Saccharomyces Cerevisiae)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxysphinganine-1-phosphate typically involves the phosphorylation of 4-hydroxysphinganine. This can be achieved through a reaction with phosphoric acid or its derivatives under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-hydroxysphinganine-1-phosphate involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxysphinganine-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, altering the compound’s biological activity.
Reduction: Reduction reactions can modify the phosphate group, potentially affecting the compound’s solubility and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-hydroxysphinganine-1-phosphate can yield 4-ketosphinganine-1-phosphate, while reduction can produce 4-hydroxysphinganine .
Aplicaciones Científicas De Investigación
4-hydroxysphinganine-1-phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-hydroxysphinganine-1-phosphate involves its interaction with sphingosine-1-phosphate receptors, particularly receptor 4. This interaction triggers a cascade of intracellular signaling pathways that regulate cell growth, differentiation, and response to stress . The compound’s effects are mediated through its binding to these receptors, influencing various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sphingosine-1-phosphate: Another sphingolipid metabolite with similar biological functions but differing in its specific receptor interactions and effects.
Dihydrosphingosine-1-phosphate: Similar in structure but with different saturation levels, leading to variations in biological activity.
Ceramide-1-phosphate: Shares some functional similarities but has distinct roles in cell signaling and apoptosis.
Uniqueness
4-hydroxysphinganine-1-phosphate is unique due to its specific interaction with sphingosine-1-phosphate receptor 4 and its role in coordinating cellular responses to heat stress in yeast . This specificity makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H40NO6P |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
(2-azaniumyl-3,4-dihydroxyoctadecyl) hydrogen phosphate |
InChI |
InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24) |
Clave InChI |
AYGOSKULTISFCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(C(COP(=O)(O)[O-])[NH3+])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


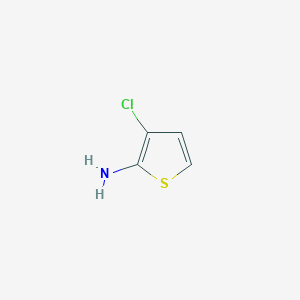

![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
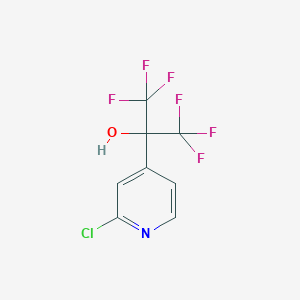
amine](/img/structure/B12077658.png)


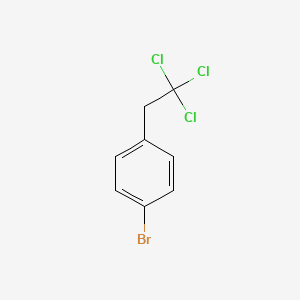

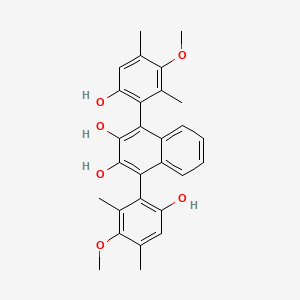

![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)

